molecular formula C7H9BN2O2 B12935875 (4-Cyclopropylpyrimidin-5-yl)boronic acid

(4-Cyclopropylpyrimidin-5-yl)boronic acid

Katalognummer: B12935875
Molekulargewicht: 163.97 g/mol
InChI-Schlüssel: OXXOWWGOIFVKEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Cyclopropylpyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a cyclopropyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropylpyrimidin-5-yl)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or vinyl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is carried out under mild conditions, making it suitable for the synthesis of various boronic acids.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Cyclopropylpyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is one of the most widely used reactions involving boronic acids.

    Oxidation: Boronic acids can be oxidized to form boronic esters or borates.

    Substitution: The boronic acid group can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium acetate or potassium phosphate.

    Oxidizing Agents: For oxidation reactions.

Major Products Formed

The major products formed from these reactions include biaryl compounds (from Suzuki–Miyaura coupling), boronic esters (from oxidation), and various substituted pyrimidines (from substitution reactions).

Wissenschaftliche Forschungsanwendungen

(4-Cyclopropylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-Cyclopropylpyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boron-palladium complex during the Suzuki–Miyaura coupling reaction . This complex facilitates the transfer of the boronic acid group to the aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond. The boronic acid group can also interact with other functional groups, leading to various substitution and oxidation reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylboronic Acid: Another widely used boronic acid in organic synthesis.

    Cyclopropylboronic Acid: Similar in structure but lacks the pyrimidine ring.

    Pyrimidinylboronic Acid: Similar in structure but lacks the cyclopropyl group.

Uniqueness

(4-Cyclopropylpyrimidin-5-yl)boronic acid is unique due to the presence of both a cyclopropyl group and a pyrimidine ring This combination imparts distinct chemical properties, making it a valuable reagent in various chemical reactions

Eigenschaften

Molekularformel

C7H9BN2O2

Molekulargewicht

163.97 g/mol

IUPAC-Name

(4-cyclopropylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C7H9BN2O2/c11-8(12)6-3-9-4-10-7(6)5-1-2-5/h3-5,11-12H,1-2H2

InChI-Schlüssel

OXXOWWGOIFVKEG-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CN=CN=C1C2CC2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.